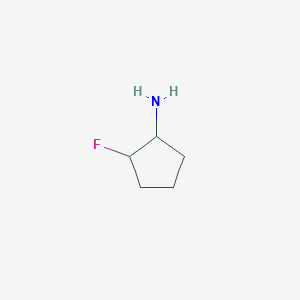

(1S,2S)-2-fluorocyclopentan-1-amine hydrochloride

Description

Significance of Fluorine Substitution in Cyclic Organic Molecules

The substitution of a hydrogen atom with fluorine in a cyclic organic molecule induces profound changes in its properties, a strategy widely employed in drug design and materials science. researchgate.netnih.gov Fluorine's high electronegativity, the strongest of all elements, and its relatively small size allow it to act as a "super-hydrogen" mimic, yet it creates a C-F bond that is significantly stronger and more polar than a C-H bond. researchgate.netlibretexts.org

In cyclic systems, these properties have several critical consequences:

Conformational Control: The introduction of fluorine can dramatically influence the conformational preferences of the ring. researchgate.net In cyclopentane (B165970) systems, which exist in puckered envelope (E) and twist (T) conformations, a fluorine substituent can stabilize a specific conformer through a combination of steric and electronic effects like hyperconjugation and dipole minimization. researchgate.net This conformational locking can be crucial for pre-organizing a molecule for optimal interaction with a biological target.

Modulation of Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine significantly impacts the basicity of nearby functional groups. For an amine group positioned vicinal to a fluorine atom, as in 2-fluorocyclopentan-1-amine, the pKa is lowered. nih.govresearchgate.net This modulation of basicity is a key parameter in drug design, affecting the compound's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and binding interactions.

Metabolic Stability: The C-F bond is exceptionally stable towards metabolic degradation compared to a C-H bond. researchgate.net Introducing fluorine at a site that is susceptible to oxidative metabolism by cytochrome P450 enzymes can block this pathway, thereby increasing the metabolic stability and half-life of a drug candidate.

Lipophilicity and Bioavailability: The effect of fluorination on lipophilicity (LogP) is complex and context-dependent. While a single fluorine atom can increase lipophilicity, strategic placement, especially in conjunction with other polar groups, can be used to fine-tune this property to enhance bioavailability and cell membrane permeability. researchgate.netresearchgate.net The introduction of fluorine can lead to improved pharmacokinetic profiles. nih.govenamine.net

Overview of 2-Fluorocyclopentan-1-amine as a Privileged Scaffold

The term "privileged scaffold" refers to a molecular framework that can serve as a ligand for multiple biological targets, often exhibiting favorable drug-like properties. researchgate.netmdpi.com These structures provide a validated starting point for the design of new bioactive molecules. hebmu.edu.cnnih.gov The 2-fluorocyclopentan-1-amine motif can be considered a privileged scaffold due to the combination of its cyclic constraint and the unique properties imparted by the fluorine atom.

The cyclopentane ring itself is a common feature in many natural products and biologically active compounds. arkat-usa.org Its inherent three-dimensionality allows it to present substituents in well-defined spatial orientations, which is critical for selective binding to protein targets. hebmu.edu.cn When combined with a vicinal fluoroamine substitution, the scaffold gains several advantageous features:

The amine group provides a key interaction point for hydrogen bonding and salt bridge formation with biological targets, common in many protein-ligand interactions. chemicals.co.uknumberanalytics.com

The adjacent fluorine atom modulates the amine's basicity and can participate in favorable orthogonal dipole-dipole or hydrogen bonding interactions, potentially increasing binding affinity and selectivity. researchgate.net

The defined stereochemistry of the cis and trans isomers of 2-fluorocyclopentan-1-amine allows for the exploration of stereospecific interactions within a binding pocket.

The synthesis of optically pure stereoisomers of 2-fluorocyclopentan-1-amine has been achieved, notably through the enzymatic deracemization of precursor 2-fluorocyclopentan-1-ols followed by a Mitsunobu reaction. arkat-usa.org This accessibility to stereochemically pure forms enhances its utility as a scaffold for systematic structure-activity relationship (SAR) studies.

Current Research Frontiers in Fluorinated Cyclic Amine Chemistry

The development of novel synthetic methods and the application of fluorinated cyclic amines in various scientific fields represent active areas of research.

Synthetic Innovations: Traditional methods for synthesizing fluorinated amines often require harsh reagents. rsc.org Modern research focuses on developing milder and more efficient protocols. Photoredox catalysis has emerged as a powerful tool for the synthesis of complex fluorinated building blocks, including cyclic amines. nottingham.ac.ukchemrxiv.org These light-driven methods often proceed under mild conditions and exhibit high functional group tolerance, enabling the construction of diverse molecular architectures. nottingham.ac.uk For instance, photoredox-catalysed cyclisation of bromodifluoroethylamines has been reported as a modular route to cyclic β-fluoroalkyl amines. rsc.org

Applications in Chemical Biology and Medicinal Chemistry: Fluorinated cyclic amines are increasingly used as probes and building blocks in chemical biology. The unique NMR properties of the fluorine-19 (¹⁹F) nucleus make it an excellent reporter for studying molecular interactions and conformations. mdpi.com Fluorinated diaminocyclopentanes have been used as chiral sensitive ¹⁹F NMR probes to analyze RNA structure and dynamics. nih.gov In medicinal chemistry, the focus remains on leveraging the benefits of fluorination to design next-generation therapeutics. Research is exploring the incorporation of motifs like 2-fluorocyclopentan-1-amine into novel drug candidates for various diseases, including cancer and infectious diseases. acs.org

Conformational Analysis: Advanced computational and spectroscopic techniques are being used to gain a deeper understanding of how fluorination dictates the conformational landscape of cyclic molecules. researchgate.netdntb.gov.ua Detailed studies on the conformational preferences of fluorinated cyclopentanes continue to refine our understanding of the subtle interplay of stereoelectronic effects, providing a predictive framework for designing molecules with specific three-dimensional structures. researchgate.netacs.org

Interactive Data Tables

Table 1: Physicochemical Properties of 2-Fluorocyclopentan-1-amine and Related Compounds

This table summarizes key physical and chemical properties. Data for specific isomers is provided where available. Note that many properties for these specialized compounds are not widely reported in standard literature.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 2-Fluorocyclopentan-1-amine | 1174986-12-9 | C₅H₁₀FN | 103.14 | Not Available |

| (1S,2R)-2-Fluorocyclopentan-1-amine | 6553DM (catalog#) | C₅H₁₀FN | 103.14 | Not Available |

| (1R,2R)-2-Fluorocyclopentan-1-amine | 939398-71-7 | C₅H₁₀FN | 103.14 | Not Available |

| cis-2-Fluorocyclopentan-1-amine hydrochloride | 1955474-71-1 | C₅H₁₁ClFN | 139.60 | Not Available |

| (1S,2S)-2-Fluorocyclopentanamine hydrochloride | 223756-94-3 | C₅H₁₁ClFN | 139.60 | Not Available |

Data compiled from supplier safety data sheets and chemical databases. aksci.comchemsrc.comchemsrc.combldpharm.comaccelachem.com "Not Available" indicates that the data was not present in the consulted sources.

Table 2: Synthetic Approaches to Chiral 2-Fluorocyclopentan-1-amines

This table highlights a key synthetic transformation for producing enantiomerically pure 2-fluorocyclopentan-1-amines from their corresponding alcohol precursors. arkat-usa.org

| Precursor Alcohol | Reaction | Product Amine | Reported Yield |

| (1R,2S)-2-Fluorocyclopentan-1-ol | Mitsunobu Reaction | (1S,2R)-cis-2-Fluorocyclopentan-1-amine | 90% |

| (1S,2R)-2-Fluorocyclopentan-1-ol | Mitsunobu Reaction | (1R,2S)-cis-2-Fluorocyclopentan-1-amine | 90% |

The Mitsunobu reaction proceeds with an inversion of stereochemistry at the reacting center.

Properties

CAS No. |

223756-94-3 |

|---|---|

Molecular Formula |

C5H11ClFN |

Molecular Weight |

139.60 g/mol |

IUPAC Name |

trans-(1S,2S)-2-fluorocyclopentan-1-amine;hydrochloride |

InChI |

InChI=1S/C5H10FN.ClH/c6-4-2-1-3-5(4)7;/h4-5H,1-3,7H2;1H/t4-,5-;/m0./s1 |

InChI Key |

ZJXOEOALNHXCOE-FHAQVOQBSA-N |

Isomeric SMILES |

C1C[C@@H]([C@H](C1)F)N.Cl |

Canonical SMILES |

C1CC(C(C1)F)N |

Origin of Product |

United States |

Mechanistic Principles and Reaction Pathways of 2 Fluorocyclopentan 1 Amine Transformations

Mechanistic Studies of Carbon-Fluorine Bond Formation

The creation of a carbon-fluorine (C-F) bond is a pivotal step in the synthesis of 2-Fluorocyclopentan-1-amine and its precursors. The inertness of the C-F bond makes its formation a unique challenge in organic synthesis. acs.org Various mechanisms can be operative, depending on the reagents and reaction conditions.

Nucleophilic substitution is a fundamental reaction class for introducing functional groups, including fluorine. solubilityofthings.com These reactions are broadly classified as SN1 (substitution, nucleophilic, unimolecular) and SN2 (substitution, nucleophilic, bimolecular), each with distinct mechanistic features that influence their application in the synthesis of fluorocycloalkanes. solubilityofthings.comgatech.edu

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. lasalle.edu This pathway results in an inversion of the stereochemical configuration at the reaction center. lasalle.edu For the synthesis of a fluorocycloalkane, this would involve a fluoride (B91410) ion (F⁻) acting as the nucleophile, attacking a cyclopentane (B165970) ring bearing a suitable leaving group (e.g., tosylate, triflate, or another halide). The reaction rate is dependent on the concentration of both the substrate and the nucleophile. lasalle.edu Steric hindrance is a critical factor; SN2 reactions are favored at less substituted carbons (primary > secondary >> tertiary). weebly.com

The SN1 mechanism proceeds through a two-step pathway. The first, rate-determining step involves the departure of the leaving group to form a planar carbocation intermediate. weebly.com In the second step, the nucleophile attacks the carbocation. Because the nucleophile can attack from either face of the planar carbocation, this mechanism typically leads to a racemic mixture of products if the carbon is a stereocenter. weebly.com SN1 reactions are favored for tertiary substrates, which can form stable carbocations, and are often promoted by polar protic solvents. gatech.edu In the context of fluorocycloalkane synthesis, attempts to introduce fluorine via SN1 can be complicated by competing elimination reactions, which are often favored to form more stable alkenes. acs.org

The choice between these pathways is critical. For instance, the synthesis of trans-3,4-difluorocyclopentane-1-carboxylic acid involved a clean SN2 inversion when a triflate precursor was hydrolyzed. acs.org However, subsequent attempts at fluorination under various conditions were unsuccessful due to the prevalence of elimination reactions over substitution. acs.org This highlights the delicate balance between substitution and elimination in cyclic systems.

| Feature | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Kinetics | Unimolecular (Rate = k[Substrate]) | Bimolecular (Rate = k[Substrate][Nucleophile]) |

| Mechanism | Two steps, involves carbocation intermediate | One step, concerted process |

| Stereochemistry | Racemization | Inversion of configuration |

| Substrate Preference | Tertiary > Secondary | Primary > Secondary |

| Leaving Group | Good leaving group required to form carbocation | Good leaving group required |

| Nucleophile | Weak nucleophiles are effective | Strong nucleophiles are favored |

| Solvent | Favored by polar protic solvents | Favored by polar aprotic solvents |

An alternative to ionic pathways involves radical intermediates. C-H functionalization through Hydrogen Atom Transfer (HAT) has emerged as a powerful strategy. encyclopedia.pubmdpi.com In this approach, a radical species abstracts a hydrogen atom from an alkane substrate, generating a high-energy alkyl radical. encyclopedia.pub This radical is then trapped by a suitable reagent.

This strategy is advantageous because radical intermediates are less sensitive to the steric crowding that can hinder SN2 reactions. encyclopedia.pub The regioselectivity of the initial HAT step is governed by the C-H bond dissociation energy, with weaker C-H bonds (e.g., at tertiary or benzylic positions) being more susceptible to abstraction. mdpi.com

The mechanism of electrophilic fluorination using N-F reagents like Selectfluor® has been a subject of debate, with both SN2 and Single-Electron Transfer (SET) pathways proposed. koreascience.krrsc.org The SET mechanism involves the transfer of a single electron from the electron-rich substrate (donor, D) to the fluorinating agent (acceptor, A), creating a radical cation of the substrate and a radical anion of the fluorinating agent. rsc.orgnumberanalytics.com These radical intermediates then collapse to form the C-F bond. koreascience.kr Computational studies suggest that for aromatic fluorination with Selectfluor®, the SET mechanism is often preferred over a direct SN2-type displacement. rsc.org

A more nuanced mechanism, Fluorine-Coupled Electron Transfer (FCET) , has been described in computational studies of metal-mediated fluorinations. nih.govnih.gov In silver(I)-mediated deconstructive fluorination of cyclic amines, the proposed mechanism involves the formation of an adduct between the substrate and the silver catalyst. nih.gov The subsequent step is characterized as an FCET, where a fluorine atom is formally transferred from the fluorinating agent (e.g., F-TEDA) to the metal center, coupled with an electron transfer from the substrate to the metal-fluorine fragment. nih.gov This process, which can also be viewed as an oxidative addition coupled with an electron transfer (OA + ET), generates a substrate radical cation and a metal(II)-fluoride species. nih.govnih.gov This pathway highlights the complex electronic interplay facilitated by transition metal catalysts in C-F bond formation.

| Mechanism | Description | Key Intermediates | Context |

|---|---|---|---|

| SN2 | Concerted nucleophilic attack and leaving group departure. | Pentacoordinate transition state. | Electrophilic fluorination with N-F reagents. koreascience.krrsc.org |

| SET | Initial single-electron transfer from substrate to fluorinating agent. | Radical cation (substrate) and radical anion (reagent). koreascience.krnumberanalytics.com | Electrophilic fluorination, metal-mediated reactions. rsc.orgconicet.gov.ar |

| FCET | F-atom transfer coupled with an electron transfer, often metal-mediated. | Substrate radical cation and metal-fluoride species. nih.govnih.gov | Ag(I) and Cu(I)-mediated fluorinations. nih.govnih.gov |

Radical Intermediates and Fluorine Atom Transfer Mechanisms

Stereochemical Outcomes and Diastereocontrol Mechanisms

Controlling the three-dimensional arrangement of atoms is a central goal of modern organic synthesis. For a molecule like 2-Fluorocyclopentan-1-amine, which has at least two stereocenters, achieving high diastereoselectivity is essential. This control originates from the subtle energetic differences in the transition states leading to the various possible stereoisomers.

The stereochemical outcome of a reaction is determined by the relative energy of the diastereomeric transition states. nih.gov The product distribution reflects the difference in the free energy of activation (ΔΔG‡) for the competing pathways; a lower energy transition state leads to the major product.

In asymmetric catalysis, chiral catalysts create a chiral environment that differentiates the prochiral faces of a substrate. nih.gov For non-catalytic reactions, the existing stereocenters in the substrate influence the approach of the incoming reagent. For example, in the formation of a fluorocycloalkane, the stereoselectivity is governed by the transition state of the C-F bond-forming step. Models such as the Zimmerman-Traxler model for aldol (B89426) reactions, which proposes a chair-like six-membered transition state, are used to rationalize and predict stereochemical outcomes by minimizing unfavorable steric interactions (e.g., 1,3-diaxial interactions). harvard.edu Although developed for aldol reactions, the core principle of analyzing steric and electronic effects in a three-dimensional transition state structure is broadly applicable. nih.govnih.gov Non-covalent interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in stabilizing one transition state over another and are increasingly recognized as key determinants of selectivity. nih.gov

Neighboring Group Participation (NGP) , also known as anchimeric assistance , is the direct involvement of a group within a substrate in its own transformation. wikipedia.org This occurs when a functional group acts as an internal nucleophile, attacking the reaction center and displacing the leaving group. This participation often leads to a significant increase in the reaction rate (anchimeric assistance) and can dictate the stereochemical outcome. wikipedia.orgdalalinstitute.com

This mechanism is highly relevant in cyclic systems like cyclopentanes. For example, in the conversion of a trans-2-fluorocyclopentanol to an amine derivative via a substitution reaction at the hydroxyl-bearing carbon, the adjacent fluorine atom could potentially act as a neighboring group. The lone pairs on the fluorine could attack the adjacent carbon as the hydroxyl group (converted to a better leaving group) departs, forming a transient fluoronium ion intermediate. The subsequent attack by an external nucleophile (e.g., an azide) would proceed with inversion, leading to a product with a specific, retained stereochemistry relative to the starting fluorine. The rate enhancement from anchimeric assistance can be dramatic; for example, the acetolysis of trans-2-iodocyclohexyl brosylate is 1.75 x 10⁶ times faster than that of the cis-isomer due to participation by the iodine atom. dalalinstitute.com

| Participating Group | Key Feature | Consequence of NGP | Example System |

|---|---|---|---|

| Halogens (I, Br, Cl) | Lone pair electrons | Rate acceleration, retention of configuration | Solvolysis of halohydrins, 2-iodocyclohexyl brosylate wikipedia.orgdalalinstitute.com |

| Oxygen/Sulfur | Lone pair electrons | High rate enhancement, retention of configuration | Sulfur mustards wikipedia.org |

| Aryl Ring | π-electrons | Formation of phenonium ion, scrambled products | Solvolysis of β-phenylethyl tosylate wikipedia.org |

| Alkene | π-electrons | Very large rate acceleration, retention | Solvolysis of unsaturated tosylates dalalinstitute.com |

Conformational Effects on Reactivity and Selectivity

The introduction of a fluorine atom onto a cyclopentane ring, as in 2-fluorocyclopentan-1-amine, significantly influences the molecule's conformational preferences, which in turn dictates its reactivity and the stereoselectivity of its transformations. Fluorine, being the most electronegative element, creates a highly polarized and strong carbon-fluorine (C-F) bond. beilstein-journals.org This polarity and the stereoelectronic effects it induces, such as hyperconjugation and dipole-dipole interactions, are critical in determining the favored three-dimensional structure of the molecule. beilstein-journals.orgnih.gov

In cyclic systems, the fluorine substituent can alter the puckering of the cyclopentane ring and the relative orientation of substituents. The gauche effect, a stereoelectronic interaction, often stabilizes a conformation where the electronegative fluorine atom is gauche to another electronegative substituent or a group with a lone pair, such as the amine group. beilstein-journals.org This preference is often attributed to a stabilizing hyperconjugative interaction between the C-H or C-C bonding orbital and the C-F antibonding orbital (σ → σ*). nih.gov For 2-fluorocyclopentan-1-amine, this effect would influence the equilibrium between conformers where the amine and fluorine groups are cis or trans to each other, and their pseudoaxial or pseudoequatorial positions in the envelope or twist conformations of the cyclopentane ring.

These conformational constraints have practical implications for reactivity. For instance, in reactions proceeding through a transition state with specific geometric requirements, such as E2 eliminations or SN2 substitutions, the pre-existing conformational bias can accelerate or hinder the reaction rate. The anti-periplanar arrangement required for E2 eliminations, for example, might be more or less readily achieved depending on the conformational locking induced by the fluorine atom. youtube.com Furthermore, the addition of a fluorine atom at the β-position of cyclic amine derivatives has been demonstrated to restrict molecular conformations, which can be advantageous in medicinal chemistry. chemrxiv.org A notable example is the 3-fold increase in inhibitory potency of a dipeptidyl peptidase IV (DPP-IV) inhibitor when a β-hydrogen was replaced with fluorine, an effect attributed to the preferential conformation adopted by the fluorinated analog. chemrxiv.org This highlights how fluorine-induced conformational control can pre-organize a molecule for optimal interaction with a biological target.

Table 1: Key Conformational Influences of Fluorine in Cyclic Amines

| Effect | Description | Consequence for 2-Fluorocyclopentan-1-amine |

|---|---|---|

| Polarity | The C-F bond is highly polarized, creating a significant bond dipole. beilstein-journals.org | Influences intermolecular interactions and solvation; can direct the approach of reagents. |

| Gauche Effect | Preference for a gauche arrangement between the C-F bond and adjacent C-N bond. beilstein-journals.org | Stabilizes specific ring puckers, influencing the relative orientation of the amine and fluoro groups. |

| Hyperconjugation | Donation of electron density from σC-H or σC-C orbitals to the σ*C-F antibonding orbital. nih.gov | Contributes to the gauche effect and the overall conformational stability. |

| Steric Profile | Fluorine has a small van der Waals radius, intermediate between hydrogen and oxygen. beilstein-journals.org | Minimal steric hindrance compared to larger halogens, allowing it to act as a subtle conformational tool. |

Reaction Mechanisms Involving the Amine Functionality

The amine functionality in 2-fluorocyclopentan-1-amine can act as an intramolecular nucleophile, leading to the formation of bicyclic structures. The reaction pathway is highly dependent on the presence of a suitable electrophilic center elsewhere in the molecule and the stereochemical relationship between the amine and the reacting group. A plausible mechanistic rationale for such cyclizations can be inferred from studies on analogous systems, such as the ring-opening of epoxy amines. acs.org

For example, a reaction pathway can be envisioned where the amine attacks an intramolecular electrophile. The stereochemistry of the 2-fluorocyclopentan-1-amine diastereomer is crucial. For a cis or trans relationship between the amine and a leaving group on the ring, the molecule must adopt a conformation that allows for backside attack, typical of an SN2 mechanism. The fluorine atom's electronic influence can affect the electrophilicity of the carbon center being attacked.

In a related example, the intramolecular cyclization of an N,N-dibenzylamino-fluorocyclopentanol derivative was observed. acs.org Examination of a similar 2,3-epoxy amine revealed a solid-state conformation that would provide ideal positioning of the amino group for an intramolecular cyclization reaction. acs.org A similar principle applies to 2-fluorocyclopentan-1-amine derivatives. If an appropriate electrophilic center is present, the amine can cyclize via an SN2-type pathway. For instance, treatment of a related amino fluorohydrin with BF3·OEt2 resulted in complete conversion to a tetrahydrofuran (B95107) derivative, demonstrating the feasibility of such intramolecular nucleophilic attack. acs.org The reaction proceeds through activation of a hydroxyl group by the Lewis acid, followed by intramolecular SN2 displacement by the amine nitrogen, forming a new heterocyclic ring.

The amine group of 2-fluorocyclopentan-1-amine is a key handle for diversification, allowing for the introduction of a wide range of functional groups. The mechanisms of these functionalizations are analogous to those for other primary amines but can be modulated by the electronic and steric influence of the adjacent fluorine atom and the cyclic scaffold.

N-Acylation and N-Sulfonylation: These are fundamental transformations that proceed via nucleophilic attack of the amine nitrogen onto the carbonyl carbon of an acyl halide or anhydride, or the sulfur atom of a sulfonyl chloride. The reaction typically forms a tetrahedral intermediate which then collapses, expelling the leaving group (e.g., halide) to form the corresponding amide or sulfonamide. The presence of the electron-withdrawing fluorine atom at the adjacent carbon can decrease the nucleophilicity of the amine slightly through an inductive effect, potentially requiring more forcing conditions or stronger bases to facilitate the reaction.

Deconstructive Functionalization: More complex transformations involve the cleavage of C-C or C-N bonds within the ring structure. For instance, methods have been developed for the deconstructive fluorination of N-acylated cyclic amines using reagents like Selectfluor and a silver(I) salt. nih.gov The proposed mechanism involves initial oxidation of the N-acylated amine to an iminium ion, which is then trapped by water to form a hemiaminal. nih.gov Subsequent reaction with Ag(I) and Selectfluor can lead to C-C bond cleavage and fluorination. nih.gov While this method breaks the ring, it showcases a pathway initiated at the amine functionality.

Oxidative C-H Functionalization: Strategies for the direct functionalization of C-H bonds β to the nitrogen in cyclic amines offer another route for diversification. rsc.org A transition metal-free approach using N-iodosuccinimide (NIS) can facilitate regioselective oxidative sulfonylation at the β-position to form an enaminyl sulfone. rsc.org This intermediate is then a versatile template for further elaboration. rsc.org While these methods are often demonstrated on piperidines, the principles can be extended to fluorinated cyclopentylamine (B150401) systems, where the initial amine is converted into an intermediate that directs functionalization elsewhere on the ring. rsc.org

The transformation of 2-fluorocyclopentan-1-amine derivatives within enzyme active sites provides a clear example of sophisticated reaction mechanisms. A closely related compound, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), has been studied extensively as a mechanism-based inactivator of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent aminotransferases, such as γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). nih.govnih.gov The mechanism of action is a classic example of enzyme-catalyzed activation of a latent functional group.

The inactivation pathway proceeds through several key steps:

Schiff Base Formation: The primary amine of the FCP inhibitor first reacts with the internal aldimine formed between the PLP cofactor and a lysine (B10760008) residue in the enzyme's active site. nih.govmdpi.com This transimination reaction forms a new external Schiff base (an aldimine) between the inhibitor and PLP. nih.gov

Deprotonation and Tautomerization: A basic residue in the active site abstracts a proton from the carbon bearing the amino group (the α-carbon). This is often the rate-determining step. nih.gov The resulting carbanion is stabilized by the pyridinium (B92312) ring of PLP and undergoes tautomerization to form a ketimine intermediate.

Fluoride Elimination and Enamine Formation: The ketimine intermediate then undergoes elimination of the fluoride ion from the adjacent carbon. nih.govnih.gov This elimination is facilitated by the electronic rearrangement within the cofactor-inhibitor complex and results in the formation of a highly reactive, conjugated enamine intermediate. mdpi.comresearchgate.net

Enzyme Inactivation: The generated enamine is a potent Michael acceptor. mdpi.com A nucleophilic residue from the enzyme (often the original catalytic lysine) attacks this enamine intermediate. nih.gov This forms a stable, covalent ternary adduct between the enzyme, the PLP cofactor, and the inhibitor, leading to irreversible inactivation of the enzyme. nih.govresearchgate.net

This "enamine mechanism" is a powerful strategy in drug design, where the enzyme itself catalyzes the formation of the species that ultimately inactivates it. nih.govmdpi.com

Table 2: Mechanistic Steps in the Enzymatic Inactivation by FCP

| Step | Intermediate/Process | Description | Reference(s) |

|---|---|---|---|

| 1 | External Aldimine Formation | The amine of FCP displaces the active site lysine to form a Schiff base with the PLP cofactor. | nih.govmdpi.com |

| 2 | γ-Proton Removal | An enzymatic base abstracts a proton, leading to tautomerization. | nih.gov |

| 3 | Fluoride Ion Elimination | The fluoride ion is released from the intermediate, generating a reactive species. | nih.govnih.gov |

| 4 | Enamine Intermediate Formation | A conjugated enamine is formed, which is the key inactivating species. | mdpi.comresearchgate.net |

| 5 | Covalent Adduct Formation | A nucleophilic residue from the enzyme attacks the enamine, forming a stable covalent bond and inactivating the enzyme. | nih.govnih.gov |

Computational and Theoretical Chemistry Studies of 2 Fluorocyclopentan 1 Amine Systems

Quantum Chemical Calculations for Conformational Analysis

The five-membered cyclopentane (B165970) ring is conformationally flexible, existing in a dynamic equilibrium between various puckered forms, primarily envelope (C_s symmetry) and twist (C_2 symmetry) conformations. The introduction of substituents, such as a fluorine atom and an amine group, significantly influences this conformational preference through a delicate balance of steric and stereoelectronic effects. Quantum chemical calculations are crucial for mapping the potential energy surface and identifying the most stable conformations.

Computational studies, often employing Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2), are used to locate energy minima on the potential energy surface, which correspond to stable conformers. rsc.org For monosubstituted cyclopentanes like fluorocyclopentane (B75047), calculations have shown a complex conformational landscape where the global minimum can shift depending on the level of theory used. rsc.org For instance, while some early calculations suggested an envelope-equatorial conformer as the most stable for fluorocyclopentane, more recent DFT and MP2 studies indicate a shift towards a twist conformation as the global minimum. rsc.org

In the case of 2-fluorocyclopentan-1-amine, the interaction between the vicinal fluorine and amine groups is critical. In related systems like 3-fluoropyrrolidinium cations, a strong preference for a gauche relationship between the fluorine and the positively charged nitrogen is observed. beilstein-journals.orgnih.gov This preference is attributed to a combination of stabilizing electrostatic attraction (N⁺∙∙∙Fδ⁻) and hyperconjugative interactions. beilstein-journals.orgnih.govmdpi.com Therefore, it is predicted that the global minimum energy conformation of 2-fluorocyclopentan-1-amine will also feature a gauche arrangement between the C-F and C-N bonds. This is further stabilized by potential intramolecular hydrogen bonding between the amine group and the electronegative fluorine atom. nih.gov

| Conformer | Relative Energy (kcal/mol) - B3LYP | Relative Energy (kcal/mol) - M06-2X | Relative Energy (kcal/mol) - MP2 |

|---|---|---|---|

| Twist (Global Minimum) | 0.00 | 0.00 | 0.00 |

| Envelope (Pseudo-Axial F) | 1.33 | 1.59 | 1.45 |

| Envelope (Pseudo-Equatorial F) | 1.54 | 1.74 | 1.60 |

Data adapted from computational studies on fluorocyclopentane, illustrating the typical energy differences between stable conformations. rsc.org The exact values for 2-fluorocyclopentan-1-amine would require specific calculations but are expected to follow similar trends, influenced by the additional amine substituent.

The presence of a fluorine atom has a profound impact on the ring's puckering and the preferred orientation of substituents. Fluorine's high electronegativity introduces significant stereoelectronic effects, including hyperconjugation and dipole-dipole interactions, that govern conformational equilibria. researchgate.net

In fluorinated cyclic systems, the gauche effect often dictates the dihedral angle between the C-F bond and an adjacent C-X bond (where X is an electronegative atom or group). ethz.ch For 2-fluorocyclopentan-1-amine, this translates to a stabilization of conformers where the fluorine and amine groups are in a gauche orientation. beilstein-journals.org Computational studies on fluorocyclohexane (B1294287) have shown a preference for an axial orientation of fluorine, and similar effects are seen in five-membered rings where a pseudo-axial fluorine can be favored. rsc.org This preference is often attributed to stabilizing hyperconjugative interactions, such as σC–H → σ*C–F donation. ethz.ch

The cyclopentane ring itself pseudorotates between ten envelope and ten twist conformations. The fluorine and amine substituents create barriers to this pseudorotation, making some conformers more populated than others. The balance between the tendency of the alkyl portion of the ring to adopt a pseudo-equatorial position and the electronegative fluorine's preference for a pseudo-axial position, combined with the gauche interaction with the amine group, determines the final conformational outcome. rsc.org

Energy Minima and Global Conformation Prediction

Mechanistic Elucidation through Computational Modeling

Computational modeling is a powerful strategy for elucidating reaction mechanisms, particularly for complex biochemical processes like enzyme inhibition. For derivatives of 2-fluorocyclopentan-1-amine, which can act as mechanism-based inhibitors for enzymes like aminotransferases, computational studies provide critical insights into the reaction pathways. nih.govnih.gov

Quantum mechanical (QM) cluster calculations are frequently used to model the active site of an enzyme and calculate the energy profiles of reaction steps. nih.gov For inhibitors similar to 2-fluorocyclopentan-1-amine, a key step is often the deprotonation of the C-H bond adjacent to the amine group, catalyzed by an enzymatic residue like lysine (B10760008). nih.govmdpi.com

DFT calculations (e.g., using the B3LYP functional) can determine the transition state (TS) energies for such steps. mdpi.com For instance, in studies of (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid, QM calculations showed that the introduction of a double bond into the cyclopentane ring lowered the deprotonation transition state energy by approximately 3 kcal/mol, indicating an easier reaction. nih.govmdpi.com These calculations help identify the rate-determining step of a reaction pathway and explain differences in reactivity and inactivation efficiency between different analogs. nih.gov

| Molecule/System | Reaction Step | Computational Method | Calculated Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| PLP-ligand Schiff base (Saturated Ring) | Cα-H Deprotonation | QM Cluster (DFT/B3LYP) | ~18.5 | nih.gov |

| PLP-ligand Schiff base (Unsaturated Ring) | Cα-H Deprotonation | QM Cluster (DFT/B3LYP) | ~15.5 | nih.govmdpi.com |

This table illustrates how computational methods are used to compare the activation energies for a key deprotonation step in related fluorinated cyclopentane inhibitors. PLP = Pyridoxal (B1214274) 5′-phosphate.

Computational modeling allows for the structural and energetic characterization of transient intermediates that are difficult to observe experimentally. In the context of aminotransferase inactivation by fluorinated analogs, the reaction pathway typically involves the formation of several key intermediates:

Initial Schiff Base: The amine group of the inhibitor forms an external aldimine or Schiff base with the enzyme's pyridoxal 5′-phosphate (PLP) cofactor. nih.gov

Deprotonated Intermediate: Following the abstraction of a proton, a carbanionic intermediate is formed. nih.gov

Fluoride (B91410) Elimination: The stabilized carbanion facilitates the elimination of the fluoride ion, creating a highly reactive unsaturated intermediate. nih.govnih.gov

Enamine Intermediate: This species can then undergo several fates, including covalent modification of the enzyme. nih.gov

Molecular dynamics (MD) simulations and electrostatic potential (ESP) calculations can be used to analyze these intermediates. nih.govresearchgate.net For example, ESP calculations on enamine intermediates have revealed how fluorine substitution patterns influence the nucleophilicity of different carbon atoms, thereby directing the subsequent reaction pathway toward either productive turnover or irreversible inactivation. mdpi.com These studies have elucidated distinct mechanisms, such as an "enamine" pathway versus an "addition-aromatization" pathway, stemming from subtle structural differences like the presence of one versus two fluorine atoms. nih.gov

The inclusion of solvent effects is critical for accurate computational modeling. This is often achieved using implicit solvent models (e.g., a polarized continuum model) or by including explicit solvent molecules in QM/MM (Quantum Mechanics/Molecular Mechanics) simulations. beilstein-journals.org In studies of 3-fluoropyrrolidine, calculations in both the gas phase and with an implicit water model were used to understand conformational preferences in solution. beilstein-journals.org

Modeling an entire catalytic cycle computationally is a complex undertaking. It involves mapping the energy landscape connecting all substrates, intermediates, transition states, and products. acs.org For organocatalyzed reactions involving fluorinated cyclopentane derivatives, DFT calculations have been used to support proposed stepwise mechanisms. acs.org These models can reveal the role of a catalyst in stabilizing transition states, for example, through a dual activation strategy where a bifunctional catalyst activates both the nucleophile and the electrophile. acs.org MD simulations can further explore the dynamic behavior of the catalyst-substrate complex throughout the reaction, providing a more complete picture of the catalytic cycle. nih.gov

Investigation of Intermediates and Reaction Pathways

Prediction of Stereoselectivity and Enantioselectivity

The synthesis of specific stereoisomers of 2-Fluorocyclopentan-1-amine is intrinsically linked to the stereoselectivity of the reactions used to create them. Research has demonstrated the successful synthesis of optically active 2-Fluorocyclopentan-1-amines via the enzymatic deracemization of precursor molecules, specifically cis- and trans-2-fluorocyclopentan-1-ols. arkat-usa.org The predictability of which stereoisomer is formed relies heavily on theoretical and empirical models of enzyme-substrate interactions.

Chiral induction in the synthesis of 2-Fluorocyclopentan-1-amine has been achieved through enzymatic kinetic resolution of the corresponding 2-fluorocyclopentanols. arkat-usa.org The absolute configuration of the resulting enantiomerically pure products was determined and rationalized using the Kazlauskas rule. arkat-usa.orgarkat-usa.org This rule serves as a predictive model for chiral recognition by certain enzymes, particularly lipases.

The Kazlauskas rule posits that the enantioselectivity of the enzymatic reaction is proportional to the difference in size between the large and medium substituents on the stereocenter of the substrate. arkat-usa.org In the case of 2-fluorocyclopentan-1-ols, the enzyme selectively acylates one enantiomer, leaving the other unreacted and in high enantiomeric purity. For the cis-fluorocyclopentanols, biocatalytic acetylation is (R)-selective, yielding (1R,2S)-acetates and leaving behind (1S,2R)-alcohols. arkat-usa.org Similarly, for the trans-isomers, the reaction produces (1R,2R)-acetates and unreacted (1S,2S)-alcohols. arkat-usa.org These optically pure fluorocyclopentanols are then converted into the corresponding optically pure 2-Fluorocyclopentan-1-amines using the Mitsunobu reaction, preserving the stereochemistry. arkat-usa.orgarkat-usa.org

The optical purities of the synthesized (R,S)- and (S,R)-2-fluorocyclopentan-1-amines were reported to be around 96%, as determined by derivatization with Mosher's acid. arkat-usa.orgarkat-usa.org

Table 1: Enzymatic Resolution Data for 2-Fluorocyclopentan-1-ol (B1343212) Precursors This interactive table summarizes the outcomes of the enzymatic resolution process used to obtain chiral precursors for 2-Fluorocyclopentan-1-amine, based on the principles of chiral recognition.

| Substrate | Enzyme | Resulting Product | Unreacted Alcohol | Selectivity |

| cis-2-Fluorocyclopentan-1-ol | Lipase (B570770) | (1R,2S)-acetate | (1S,2R)-alcohol | (R)-selective |

| trans-2-Fluorocyclopentan-1-ol | Lipase | (1R,2R)-acetate | (1S,2S)-alcohol | (R)-selective |

Computational Approaches to Enzyme-Substrate Interactions (e.g., Koshland Induced Fit Theory)

The interaction between the 2-fluorocyclopentanol substrates and the lipase enzymes has been analyzed in the context of Koshland's Induced Fit Theory. arkat-usa.org This theory proposes that the enzyme's active site is flexible and changes its conformation upon binding to the substrate to achieve a catalytically active state. The physical basis for the stereoselectivity observed, as explained by the Kazlauskas rule, is the structure of the lipase's active site, which contains two pockets of different sizes—one large and one smaller. arkat-usa.org

According to this model, the secondary alcohol substrate orients itself within the active site to minimize steric hindrance. The enzyme's conformation adapts to fit the substrate, and this induced fit dictates which enantiomer is preferentially bound and acylated. The successful deracemization of 2-fluorocyclopentanols demonstrates a practical application of this theoretical framework, where the enzyme's active site recognizes the subtle stereochemical differences imposed by the fluorine and hydroxyl groups on the cyclopentane ring, leading to high enantioselectivity. arkat-usa.org

Electronic Structure Analysis and Bonding Characterization

While detailed quantum mechanical studies on 2-Fluorocyclopentan-1-amine are not extensively published, its electronic structure and bonding can be inferred from basic computational parameters and experimental spectroscopic data.

Basic computational descriptors for the hydrochloride salt of 2-Fluorocyclopentan-1-amine have been calculated. chemscene.com These parameters provide insight into the molecule's polarity and potential for intermolecular interactions.

Table 2: Computed Properties of 2-Fluorocyclopentan-1-amine Hydrochloride This interactive table displays calculated physicochemical properties that reflect the electronic nature of the molecule.

| Property | Value | Description |

| TPSA (Topological Polar Surface Area) | 26.02 Ų | Represents the surface area of polar atoms, indicating potential for forming hydrogen bonds. chemscene.com |

| LogP | 1.2575 | The logarithm of the partition coefficient, indicating its relative solubility in octanol (B41247) vs. water. chemscene.com |

| Hydrogen Bond Acceptors | 1 | The number of atoms that can accept a hydrogen bond (the nitrogen and fluorine atoms). chemscene.com |

| Hydrogen Bond Donors | 1 | The number of atoms that can donate a hydrogen bond (the amine group). chemscene.com |

| Rotatable Bonds | 0 | The number of bonds that allow free rotation, indicating a rigid structure. chemscene.com |

Spectroscopic analysis of the precursor molecules, 2-fluorocyclopentanols, provides direct evidence of the bonding characteristics. In the 13C NMR spectra, the carbon atoms show splitting due to the fluorine atom, with a characteristic C-F coupling constant (¹JCF) of 177 Hz. arkat-usa.org This large coupling constant is indicative of the strong, direct covalent bond between the carbon and the highly electronegative fluorine atom. In the proton NMR of the resulting amine hydrochlorides, characteristic signals include the NH₃⁺ protons at approximately 8.5 ppm and the CHF proton at 5.1 ppm, confirming the electronic environment of these key functional groups. arkat-usa.orgarkat-usa.org

Advanced Spectroscopic and Analytical Techniques for Research on 2 Fluorocyclopentan 1 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-fluorocyclopentan-1-amine, offering unparalleled detail about its molecular structure. arkat-usa.orgarkat-usa.orgarkat-usa.org

¹⁹F NMR for Chemical Shift Analysis and Fluorine Labeling

Fluorine-19 (¹⁹F) NMR is particularly powerful for analyzing fluorinated compounds due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus. alfa-chemistry.comnih.govmagritek.com The chemical shift in ¹⁹F NMR is highly sensitive to the local electronic environment, providing a distinct signal for the fluorine atom in 2-fluorocyclopentan-1-amine. alfa-chemistry.com For instance, the ¹⁹F NMR spectrum of cis-2-fluorocyclopentan-1-amine hydrochloride shows a signal for the fluorine atom at approximately -185 ppm. arkat-usa.org This large chemical shift range, typically spanning from -200 ppm to +200 ppm, minimizes signal overlap and simplifies spectral interpretation. alfa-chemistry.commagritek.com

The precise chemical shift value can be influenced by factors such as the solvent, temperature, and the presence of other functional groups. alfa-chemistry.com Electron-withdrawing groups tend to deshield the fluorine nucleus, causing a downfield shift, while electron-donating groups cause an upfield shift. alfa-chemistry.com

Fluorine labeling is a valuable application of ¹⁹F NMR in studying biomolecules and metabolic pathways. nih.govnih.govchemrxiv.orgchemrxiv.org By incorporating a fluorine-containing molecule like 2-fluorocyclopentan-1-amine into a larger system, ¹⁹F NMR can be used to probe the structure and conformational changes of proteins or to profile metabolites in complex mixtures like plasma. nih.govnih.govchemrxiv.org The distinct ¹⁹F NMR signals from the labeled amine allow for precise identification and quantification. nih.govchemrxiv.org

Table 1: Representative ¹⁹F NMR Chemical Shift Data

| Compound | Chemical Shift (ppm) vs. CFCl₃ | Reference |

| cis-2-Fluorocyclopentan-1-amine hydrochloride | -185 | arkat-usa.org |

| trans-1-(Phenylsulfonyloxy)-2-fluorocyclopentane | -180.13 | google.com |

| General -CF- | +140 to +250 | alfa-chemistry.comucsb.edu |

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Multidimensional NMR for Structural Elucidation

Multidimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are indispensable for the complete structural assignment of 2-fluorocyclopentan-1-amine. sdsu.eduemerypharma.comuvic.ca

COSY experiments reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons within the cyclopentane (B165970) ring. sdsu.eduuvic.ca

HSQC provides correlations between protons and directly attached carbons (¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons. sdsu.eduemerypharma.comuvic.ca

HMBC detects longer-range correlations between protons and carbons (typically over two to three bonds), which is crucial for identifying quaternary carbons and piecing together the complete carbon skeleton. sdsu.edunih.govyoutube.com

In the ¹³C NMR spectra of related 2-fluorocyclopentanols, the carbon atom bonded to fluorine exhibits splitting with a coupling constant (¹JCF) of around 177 Hz. arkat-usa.org Similarly, in the ¹H NMR spectra, the proton attached to the same carbon as the fluorine (CHF) and the proton on the carbon bearing the hydroxyl or amino group (CHOH/CHNH₂) show distinct signals. arkat-usa.orgarkat-usa.org For the hydrochloride salt of 2-fluorocyclopentan-1-amine, the NH₃⁺ protons appear at around 8.5 ppm, and the CHF proton signal is observed at approximately 5.1 ppm. arkat-usa.orgarkat-usa.org

NMR for Stereochemical Assignment and Enantiomeric Purity Determination

NMR spectroscopy is a vital tool for determining the stereochemistry and enantiomeric purity of chiral molecules like 2-fluorocyclopentan-1-amine. arkat-usa.org One common method involves the use of chiral derivatizing agents, such as Mosher's acid ((S)-α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into diastereomers. arkat-usa.orgarkat-usa.orgarkat-usa.org These diastereomeric derivatives exhibit distinct NMR signals, particularly in the ¹⁹F NMR spectrum, allowing for the quantification of each enantiomer and thus the determination of enantiomeric excess (ee). arkat-usa.orgarkat-usa.orgarkat-usa.org For example, the enantiomeric purity of stereoisomers of 2-fluorocyclopentan-1-ols, precursors to the amine, has been successfully determined using this method with ee values reported to be as high as 96-99%. arkat-usa.org

Another approach involves the use of chiral solvating agents or chiral shift reagents that interact differently with each enantiomer, leading to separate signals in the NMR spectrum. researchgate.net

Mass Spectrometry (MS) for Structural Confirmation and Mechanistic Insights

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, which helps in confirming its structure. arkat-usa.orgakavatx.com For 2-fluorocyclopentan-1-amine, the mass spectrum would show a molecular ion peak corresponding to its molecular weight (C₅H₁₀FN, 103.14 g/mol ). nih.gov

The fragmentation pattern in MS is particularly informative. Aliphatic amines typically undergo alpha-cleavage, which is the cleavage of the carbon-carbon bond adjacent to the nitrogen atom. libretexts.orgmiamioh.edulibretexts.org This process results in the formation of a stable, nitrogen-containing cation. For cyclic amines, the fragmentation can be more complex but often involves the loss of small, stable molecules or radicals. miamioh.edu The presence of a fluorine atom will also influence the fragmentation, and the masses of the resulting fragments will reflect the presence of this halogen. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, further confirming the elemental composition. mdpi.com

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the definitive method for determining the absolute configuration of chiral molecules. smolecule.comosti.govacs.org This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the creation of a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms.

For 2-fluorocyclopentan-1-amine and its derivatives, X-ray crystallography has been instrumental in unambiguously establishing the relative and absolute stereochemistry of different isomers. acs.org For instance, the absolute configuration of a fluorinated catalysis product was determined to provide insight into the reaction mechanism. ethz.ch While obtaining suitable crystals can be a challenge, the structural information provided by X-ray crystallography is unparalleled. smolecule.com In cases where direct crystallographic analysis of the target molecule is difficult, the structure of a precursor or a derivative can be determined and then chemically correlated to the final product. arkat-usa.org

Chromatographic Methods for Mixture Analysis and Purity Assessment

Chromatographic techniques are essential for separating mixtures of compounds and assessing the purity of the synthesized 2-fluorocyclopentan-1-amine. arkat-usa.orgmdpi.com

High-Performance Liquid Chromatography (HPLC) , particularly with a chiral stationary phase, is used to separate enantiomers and determine the enantiomeric purity of the product. arkat-usa.org

Gas Chromatography (GC) can also be employed for purity assessment, especially for volatile derivatives of the amine.

Thin-Layer Chromatography (TLC) is a quick and convenient method used to monitor the progress of reactions during the synthesis of 2-fluorocyclopentan-1-amine and its precursors. figshare.comrsc.org

These methods are crucial for ensuring that the final product is of high purity and, in the case of chiral separations, that the desired stereoisomer is the major component.

Gas Chromatography (GC) for Volatile Amine Analysis

Gas chromatography is a primary technique for analyzing volatile amines due to its high resolution, sensitivity, and speed. mdpi.com However, the analysis of polar and basic compounds like 2-Fluorocyclopentan-1-amine presents significant challenges. restek.comrestek.com These compounds tend to interact with active sites within the GC system, leading to poor peak shapes, such as broad and tailing peaks, which complicates accurate quantification. restek.comrestek.com

To overcome these issues, specialized columns and techniques are employed. Capillary columns must be highly inert to minimize unwanted interactions. restek.com While base-modified polyethylene (B3416737) glycol or siloxane columns can be used, they may suffer from poor stability, especially in the presence of harsh matrices like water. restek.comrestek.com Columns specifically designed for volatile amine analysis, such as the Rtx-Volatile Amine column, offer a more robust and stable alternative, capable of withstanding repeated water injections and providing better chromatographic performance. restek.com

Derivatization is a common strategy to improve the GC analysis of amines. researchgate.netresearchgate.net This process involves converting the amine into a less polar, more volatile derivative, which improves chromatographic properties and can enhance detector response. researchgate.netresearchgate.net For fluorinated amines, derivatization can also introduce moieties that are highly sensitive to specific detectors, like the Electron Capture Detector (ECD). mdpi.comresearchgate.net For instance, primary amines can be converted into fluorine-containing Schiff bases or acylated with reagents like pentafluorobenzoyl chloride to improve volatility and detectability. nih.govscispace.com

Headspace GC (HS-GC) coupled with a Flame Ionization Detector (FID) is another effective approach, particularly for analyzing residual volatile amines in complex matrices. rsc.org This technique minimizes matrix effects by analyzing the vapor phase above the sample. rsc.org The addition of deactivating reagents, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), to the sample diluent can mitigate the chemical activity of amines, reducing their adsorption to instrument components and thereby improving accuracy and precision. rsc.org

| Parameter | Description | Common Approaches & Findings | Citation |

|---|---|---|---|

| Challenges | Issues encountered during GC analysis of volatile amines. | High polarity and basicity cause interactions with the column and sample pathway, leading to broad, tailing peaks. | restek.comrestek.com |

| Columns | The stationary phase used for separation. | Specialty columns (e.g., Rtx-Volatile Amine) are preferred for their inertness and stability. Base-modified polyethylene glycol and siloxane columns are also used but can be less robust. | restek.comrestek.com |

| Detectors | Devices used for detecting compounds as they elute. | Flame Ionization Detector (FID), Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD), and Electron Capture Detector (ECD) are commonly used. | researchgate.netrsc.orgnih.gov |

| Sample Preparation | Techniques to improve analyte properties for GC analysis. | Derivatization (e.g., acylation, formation of Schiff bases) is used to increase volatility and improve peak shape. Headspace sampling is effective for complex matrices. | researchgate.netnih.govrsc.org |

| Carrier Gas | Inert gas used to move the sample through the column. | Helium or Hydrogen are typically used. Ammonia-loaded helium has been used for separating methylamines. | nih.govchromatographyonline.com |

Liquid Chromatography (LC) for Fluorinated Amine Separations

Liquid chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for separating non-volatile or thermally labile compounds, and it offers unique advantages for fluorinated amines. elgalabwater.comwikipedia.org The separation of fluorinated compounds from their non-fluorinated counterparts can be challenging, but specific strategies exploiting the properties of fluorine have been developed. nih.gov

The unique partitioning behavior of organofluorine compounds, often termed "fluorophilicity," can be leveraged for separation. nih.govresearchgate.net Research has shown that the choice of both the stationary phase (column) and the mobile phase (eluent) is critical. nih.gov For instance, when using traditional hydrocarbon-based eluents (e.g., water/acetonitrile), a fluorocarbon-based column often provides better separation of fluorinated analytes from their non-fluorinated analogues. nih.gov Conversely, using a fluorocarbon eluent with a standard hydrocarbon column (like a C18) can also enhance separation due to the aversion of the hydrocarbon phase to the fluorinated eluent. nih.gov Pentafluorophenyl (PFP) columns are also noted for providing alternative selectivity to traditional C18 phases, offering a mix of dispersive, dipole-dipole, and π-π interactions. researchgate.net

The separation of enantiomers (stereoisomers that are mirror images) of fluorinated compounds is another important application of LC. Chiral stationary phases (CSPs), such as those based on macrocyclic glycopeptides like teicoplanin, have been used effectively for the enantioselective resolution of fluorinated amino acids. mdpi.com In such separations, the mobile phase composition, including the organic modifier (e.g., methanol (B129727) vs. acetonitrile) and additives (e.g., acids, bases, or buffers), significantly influences retention and selectivity. mdpi.com Studies have shown that for fluorinated tryptophan analogs, baseline separation of enantiomers can be achieved in short analysis times under optimized conditions. mdpi.com

| Parameter | Description | Research Findings for Fluorinated Amines | Citation |

|---|---|---|---|

| Separation Principle | The underlying mechanism driving the separation. | Leverages "fluorophilicity," the unique partitioning behavior of fluorinated compounds. Also separates based on polarity differences (Reversed-Phase, HILIC). | wikipedia.orgnih.govresearchgate.net |

| Stationary Phases (Columns) | The solid support material within the column. | Fluorocarbon columns provide enhanced selectivity for fluorinated compounds with hydrocarbon eluents. Standard C18 and Pentafluorophenyl (PFP) columns are also widely used. Chiral Stationary Phases (CSPs) are used for enantioseparations. | nih.govresearchgate.netmdpi.com |

| Mobile Phases (Eluents) | The solvent that moves the sample through the column. | Typically mixtures of water with organic solvents like acetonitrile (B52724) or methanol. Additives such as formic acid or triethylamine (B128534) are used to control pH and improve peak shape. | mdpi.comacs.org |

| Key Application | Specific use case for LC in this context. | Separation of fluorinated amines from non-fluorinated analogues and enantioselective resolution of chiral fluorinated compounds. | nih.govmdpi.com |

Ion Chromatography (IC) in Amine Profiling

Ion Chromatography (IC) is a powerful subset of liquid chromatography that separates ions and polar molecules based on their charge. elgalabwater.com It is a well-established method for determining low concentrations of common cations and amines in various samples. thermofisher.com The primary mechanism is ion-exchange chromatography, where charged analytes in the sample compete with ions in the eluent for active sites on the stationary phase. thermofisher.com

For amine analysis, IC is typically coupled with a suppressed conductivity detector. thermofisher.com A suppressor is used to reduce the background conductivity of the eluent, which enhances the signal-to-noise ratio for the analyte ions, allowing for sensitive detection at µg/L to mg/L levels. thermofisher.comresearchgate.net Combining IC with mass spectrometry (IC-MS) offers even greater power, providing both high sensitivity and selective detection, which is particularly useful for identifying and quantifying trace analytes in complex matrices. metrohm.comnih.gov

The choice of column and eluent is critical for successful separation. Cation exchange columns are used to separate positively charged amines. nih.gov Eluents are typically acidic solutions, such as oxalic acid or formic acid, which ensure the amine analytes are protonated (and thus positively charged) for interaction with the column. metrohm.comnih.gov While IC offers advantages like simple sample pretreatment without the need for derivatization, it can sometimes be limited by longer run times and lower separation efficiency for certain organic ions compared to other chromatographic techniques. researchgate.netnih.gov To address challenges in complex samples, such as pharmaceutical formulations, advanced techniques like coupled-column matrix elimination (CCME) can be used to remove the bulk matrix and allow for the trace-level determination of amines. chromatographyonline.com

| Parameter | Description | Common Approaches & Findings | Citation |

|---|---|---|---|

| Principle | The fundamental mechanism of separation. | Ion-exchange chromatography, separating amines based on their charge. | thermofisher.com |

| Columns | The stationary phase used for separation. | Cation exchange columns (e.g., Dionex IonPac CS16, CS19; Metrosep C Supp 1) are used for separating protonated amines. | thermofisher.commetrohm.com |

| Eluents | The mobile phase containing ions to facilitate separation. | Acidic solutions like oxalic acid or formic acid are used to ensure amines are in their cationic form. | metrohm.comnih.gov |

| Detection | Method of detecting separated ions. | Suppressed conductivity is a common method. Mass Spectrometry (MS) is used for higher selectivity and sensitivity. | thermofisher.comresearchgate.netmetrohm.com |

| Advantages/Disadvantages | Pros and cons of the technique for amine analysis. | Advantage: Simple sample preparation, no derivatization needed. Disadvantage: Can have long run times and lower efficiency for some organic ions. | researchgate.netnih.gov |

Strategic Applications of 2 Fluorocyclopentan 1 Amine As a Chemical Building Block

Precursor in Organic Synthesis for Complex Molecular Architectures

The 2-fluorocyclopentan-1-amine moiety is a key component in the bottom-up assembly of intricate molecular structures. sigmaaldrich.com Its inherent stereochemistry and the presence of both an amine and a fluorine group on a cyclopentane (B165970) frame allow for its elaboration into diverse and complex chemical entities, including nucleoside analogs and peptidomimetics.

Synthesis of Fluorinated Cyclic Nucleosides and Analogs

Carbocyclic nucleosides, where the furanose oxygen is replaced by a methylene (B1212753) group, are an important class of therapeutic agents, particularly in antiviral and anticancer treatments. worktribe.com The incorporation of a fluorine atom into the carbocyclic ring can significantly enhance metabolic stability and alter biological activity. mdpi.com The synthesis of fluorinated carbocyclic nucleosides often employs a convergent strategy, which involves coupling a pre-functionalized carbocyclic ring with a nucleobase. nih.gov

Fluorinated cyclopentanone (B42830) derivatives serve as crucial intermediates in these synthetic pathways. nih.gov For instance, α-fluorination of a cyclopentanone derivative using an electrophilic fluorine source like Selectfluor can produce a key fluoroketone intermediate. nih.gov This intermediate can then undergo diastereoselective reduction to establish the necessary stereochemistry of the hydroxyl group, which is subsequently used for coupling with nucleobases. worktribe.com The amine functionality, or a precursor to it, on the cyclopentane ring provides the attachment point for the heterocyclic base, completing the nucleoside analog structure. This general approach highlights how fluorinated cyclopentane building blocks are fundamental to accessing these complex therapeutic candidates. mdpi.comnih.gov

Integration into Fluorinated Peptidomimetics and Amino Acid Derivatives

The incorporation of fluorinated amino acids into peptides is a powerful strategy for modulating their conformation, proteolytic stability, and binding affinity to biological targets. mdpi.comresearchgate.net The 2-fluorocyclopentan-1-amine structure can be considered a cyclic, fluorinated β-amino acid analog, making it a prime candidate for creating peptidomimetics with unique structural and functional properties.

Building Block for Bridged and Polycyclic Systems

The reactivity of fluorinated cyclic ketones, which are precursors to or can be derived from 2-fluorocyclopentan-1-amine, allows for their use in constructing more complex ring systems. Photochemical activation of certain aromatic ketones can generate highly reactive intermediates, such as hydroxy-o-quinodimethanes. acs.org These intermediates can be trapped intramolecularly in reactions like the Diels-Alder reaction to form polycyclic systems. tdx.cat

In a relevant example, 2-substituted-2-fluorocyclopentane-1,3-diones have been shown to react with photochemically generated hydroxy-o-quinodimethanes. acs.org This type of reaction forges new carbon-carbon bonds and builds a new benzannulated polycyclic system onto the original cyclopentane framework. This illustrates the potential of the fluorinated cyclopentane core to serve as a foundation for synthesizing complex, fused polycyclic architectures through strategic reaction cascades. acs.org

Scaffold for Design of Mechanistic Probes and Enzyme Inactivators

The unique stereochemical and electronic features of the 2-fluorocyclopentan-1-amine scaffold have been exploited in the rational design of potent and selective enzyme inhibitors. Specifically, its carboxylated derivative, (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP), has been extensively studied as a mechanism-based inactivator. acs.orgnih.govosti.gov

Rational Design of Fluorine-Containing Enzyme Ligands

The design of potent and selective enzyme inhibitors often relies on creating molecules that are recognized as substrates by the target enzyme but are then processed into a reactive species that covalently modifies the active site. The FCP molecule was rationally designed as a mechanism-based inactivator for pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes. nih.govosti.gov These enzymes are crucial for amino acid metabolism and have been identified as drug targets for conditions ranging from neurological disorders to cancer. osti.govnih.gov

The design of FCP was inspired by the need for selective inhibitors for enzymes like γ-aminobutyric acid aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). acs.orgnih.gov The cyclopentane ring restricts the conformational freedom of the molecule, while the stereospecific arrangement of the amino, fluoro, and carboxyl groups is crucial for its specific interaction with the enzyme's active site. acs.org Structural studies have shown that subtle differences between the active sites of target enzymes (like OAT) and off-target enzymes (like aspartate aminotransferase) can be exploited to achieve selectivity, even when their catalytic mechanisms are very similar. acs.orgnih.gov For the target enzyme, FCP acts as an inactivator, but for the off-target enzyme, it may be processed as a simple substrate without causing inactivation. acs.org

Studies of Mechanism-Based Inactivation Pathways (e.g., PLP-dependent enzymes)

Research has elucidated the detailed molecular mechanism by which FCP inactivates certain PLP-dependent enzymes. osti.govosti.gov The process is a classic example of mechanism-based or "suicide" inactivation.

The inactivation pathway involves the following key steps:

Schiff Base Formation : The amino group of FCP initially forms a Schiff base (an external aldimine) with the PLP cofactor in the enzyme's active site. osti.gov

Enamine Formation : An active-site base in the enzyme abstracts a proton, leading to the elimination of the fluoride (B91410) ion. This generates a reactive enamine intermediate. acs.orgosti.gov

Covalent Adduct Formation : This highly reactive enamine then acts as a nucleophile, attacking the lysine-bound PLP within the active site. osti.gov This results in the formation of a stable, ternary covalent adduct, effectively and irreversibly inactivating the enzyme. acs.orgnih.gov

This enamine mechanism of inactivation has been confirmed through crystallographic studies of the OAT-FCP complex, which revealed the structure of the final ternary adduct. acs.orgnih.gov This detailed mechanistic understanding is invaluable for the rational design of new, even more potent and selective enzyme inactivators based on the fluorinated cyclopentane scaffold. nih.govakavatx.com

Interactive Data Table: Enzyme Inhibition by FCP

The following table summarizes the interaction of (1R,3S,4S)-3-amino-4-fluorocyclopentane-1-carboxylic acid (FCP) with different PLP-dependent enzymes, highlighting its selectivity.

| Target Enzyme | Role/Association | Interaction with FCP | Mechanism | Selectivity | Reference |

| Ornithine Aminotransferase (OAT) | Hepatocellular Carcinoma | Inactivator | Enamine Adduct Formation | Target | acs.orgnih.gov |

| γ-Aminobutyric Acid Aminotransferase (GABA-AT) | Neurological Disorders | Inactivator | Enamine Adduct Formation | Target | nih.govosti.gov |

| Aspartate Aminotransferase (Asp-AT) | Amino Acid Metabolism | Substrate (Turnover) | Alternative Turnover (No Inactivation) | Off-Target | acs.orgnih.gov |

Advanced Reagents and Materials Precursors

The unique structural and electronic properties of 2-fluorocyclopentan-1-amine, conferred by the presence and stereochemistry of the fluorine atom, make it a valuable building block for advanced reagents and precursor molecules in materials science. The strategic placement of the electronegative fluorine atom on the cyclopentyl ring influences molecular conformation, polarity, and reactivity, enabling its use in sophisticated chemical systems.

Application in Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry rely on non-covalent interactions to assemble complex, functional architectures. The conformation of molecular components is critical in designing effective host-guest systems. The introduction of fluorine into cyclic amines like 2-fluorocyclopentan-1-amine provides a powerful tool for conformational control. beilstein-journals.orgbeilstein-journals.org

An important factor is the electrostatic attraction between the partially negative fluorine atom and the amine group, which is typically protonated at neutral pH. beilstein-journals.org This interaction favors a gauche alignment of the F–C–C–N⁺ bond. beilstein-journals.org This preferred conformation can be further stabilized by hyperconjugation effects. beilstein-journals.orgbeilstein-journals.org By dictating the three-dimensional shape of the molecule, the fluorine atom helps to pre-organize the structure into a specific conformation suitable for binding guest molecules. beilstein-journals.org

Research has demonstrated that incorporating difluoro patterns into cyclic peptide scaffolds can modulate their ability to act as supramolecular hosts for anions like chloride. beilstein-journals.orgbeilstein-journals.org Similarly, 2-fluorocyclopentan-1-amine can be incorporated into larger macrocyclic structures. The rigid, fluorinated cyclopentane backbone can serve as a well-defined structural element, creating a specific cavity size and shape for selective guest binding. The amine group provides a site for further functionalization or can act as a hydrogen-bond donor to interact with the guest molecule. These tailored host-guest systems have potential applications in sensing, catalysis, and the development of photofunctional materials. rsc.org

Table 1: Conformational Effects of Fluorine in Amine-Containing Cyclic Systems

| Interaction/Effect | Description | Implication for Supramolecular Chemistry |

| Electrostatic Attraction | The electronegative fluorine atom and the (typically protonated) amine group attract, favoring a gauche F–C–C–N⁺ arrangement. beilstein-journals.org | Pre-organizes the molecular scaffold, reducing the entropic cost of binding a guest. beilstein-journals.org |

| Hyperconjugation | Interaction between the σC–H orbital and the σ*C–F orbital provides additional stabilization to specific conformers. beilstein-journals.orgbeilstein-journals.org | Enhances the rigidity and defined shape of the host molecule. |

| Steric Influence | The compact size of the fluorine atom combined with the rigidity of the cyclopentane ring defines a specific spatial arrangement. beilstein-journals.org | Creates a precisely shaped cavity for selective recognition of guest molecules. |

Precursors for Specialty Polymers and Functional Materials

2-Fluorocyclopentan-1-amine serves as a promising monomer precursor for the synthesis of specialty polymers and functional materials. The primary amine group is a versatile functional handle that can readily participate in polymerization reactions, most notably to form polyamides through reaction with dicarboxylic acids or their derivatives.

The incorporation of the 2-fluorocyclopentyl moiety into a polymer backbone is expected to impart a range of desirable properties characteristic of organofluorine compounds. These include:

Chemical Resistance: Fluorination often protects adjacent chemical bonds from metabolic or chemical degradation, leading to materials with greater stability in harsh environments. mdpi.com

Modulated Surface Properties: The presence of fluorine can significantly alter the hydrophobicity and surface energy of a material, which is critical for applications ranging from coatings to biomedical devices.

Controlled Interchain Interactions: The polarity of the C-F bond can influence polymer chain packing and morphology, affecting the bulk mechanical and physical properties of the material. beilstein-journals.org

While direct polymerization of 2-fluorocyclopentan-1-amine is not extensively documented in current literature, its potential is clear from the established principles of polymer chemistry and the known effects of fluorination. Functional materials derived from this precursor could find use in high-performance engineering plastics, advanced coatings, and specialized membranes where a combination of thermal stability, chemical inertness, and specific surface properties is required.

Derivatization for Enhanced Analytical Methodologies

The unique characteristics of 2-fluorocyclopentan-1-amine make it and its derivatives particularly amenable to modern analytical techniques. Through targeted derivatization, its utility can be significantly enhanced for both qualitative and quantitative analysis.

Fluorine-Labeling for ¹⁹F NMR Profiling

¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool, particularly in chemical biology and metabolomics. mdpi.comnih.gov Its advantages stem from the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, and the virtual absence of fluorine in most biological systems, which eliminates background signals. scispace.com

2-Fluorocyclopentan-1-amine is intrinsically a ¹⁹F-labeled compound. It can be used as a building block in the synthesis of larger molecules, introducing a ¹⁹F NMR probe into the target structure. mdpi.com The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, providing detailed information about molecular conformation, binding events, and dynamics. mdpi.comnsf.gov

Furthermore, the primary amine group can be exploited for metabolite profiling. In one established method, a fluorine-labeling reagent, such as 3,5-difluorosalicylaldehyde, reacts with primary amines to form Schiff base compounds. nih.gov This approach allows for the distinct resolution and precise quantification of amine metabolites in complex biological samples like human plasma via ¹⁹F NMR. nih.gov Derivatizing a sample with a fluorinated tag can also be used to study protein-ligand interactions, where changes in the ¹⁹F NMR signal upon binding reveal information about the interaction interface. mdpi.com